While the compound can be found in various chemical databases like ChemSpider () and commercial suppliers like Sigma-Aldrich (), there is a lack of scientific literature explicitly mentioning its use in research.
Based on the structure of the molecule, it can be categorized as a derivative of both thiophene and 1,3-dioxolane. Thiophene is a common heterocyclic aromatic ring found in various biologically active molecules, while 1,3-dioxolane is a functional group often used for protecting other functionalities in organic synthesis.
Therefore, 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone could potentially be explored in research areas related to:
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone is an organic compound characterized by its unique structure, which includes a dioxolane ring and a thienyl moiety. Its molecular formula is C₁₁H₁₄O₂S, and it has a molecular weight of approximately 198.24 g/mol . The compound features a ketone functional group, which plays a significant role in its chemical reactivity and biological activity.
Research indicates that 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The thienyl ring contributes to its biological interactions, making it a candidate for further pharmacological studies .
Several methods have been reported for synthesizing 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone:
5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone has potential applications in various fields:
Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(1,3-Dioxolan-2-yl)-2-thienyl 2-methylbutyl ketone | Similar dioxolane and thienyl structure | Different alkyl chain affecting reactivity |
| Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Contains a tert-butyl group instead of methyl | Increased steric hindrance |
| Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Cyclopentane ring replacing the methyl group | Altered physical properties due to ring strain |
These compounds illustrate variations in substituents that influence their chemical behavior and potential applications while maintaining the core structural features of the dioxolane and thienyl groups.
The formation of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone through ketalization represents a fundamental approach in organic synthesis where the carbonyl functionality of 2-acetylthiophene is protected as a cyclic acetal [1] [2]. This transformation involves the acid-catalyzed reaction between the ketone precursor and ethylene glycol to form a stable five-membered dioxolane ring [3] [1].
The mechanistic pathway for ketalization follows a well-established sequence beginning with protonation of the carbonyl oxygen by an acid catalyst [4] [5]. The nucleophilic attack by ethylene glycol on the activated carbonyl carbon forms a hemiacetal intermediate, which subsequently undergoes protonation of the hydroxyl group followed by water elimination to generate an oxonium ion [4] [5]. A second nucleophilic attack by the remaining hydroxyl group of ethylene glycol completes the cyclization, forming the thermodynamically favored five-membered dioxolane ring [1] [2].
Catalytic systems for ketalization demonstrate significant variability in efficiency and selectivity [6] [3]. Hydrochloric acid at concentrations as low as 0.1 mol% has been shown to achieve excellent conversions without requiring water removal, contrary to traditional methods [6]. Para-toluenesulfonic acid remains a standard catalyst for acetal formation, typically requiring elevated temperatures and Dean-Stark conditions for water removal [1] [4].
| Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrochloric Acid | 0.1 | 25 | 12 | 95 | [6] |
| Para-toluenesulfonic Acid | 5.0 | 100 | 6 | 89 | [1] |
| Sulfated Silica | 10.0 | 50 | 8 | 92 | [3] |
| Indium Triflate | 0.8 | 25 | 4 | 96 | [7] |
The reaction scope extends to various substituted thiophene ketones, with electronic effects of substituents significantly influencing reaction rates [6] [8]. Electron-withdrawing groups on the thiophene ring accelerate ketalization, while electron-donating substituents require extended reaction times [8]. The formation of 1,3-dioxolanes from ketones and ethylene glycol proceeds with excellent yields when trimethyl orthoformate is added as a water scavenger, achieving quantitative conversions in many cases [8].
Temperature optimization studies reveal that ketalization can proceed effectively at ambient conditions with appropriate catalysts [6] [7]. However, elevated temperatures of 50-100°C are often employed to accelerate reaction rates, particularly with less active catalyst systems [3] [1]. The equilibrium nature of ketalization necessitates careful control of reaction conditions to favor product formation [4] [5].
Friedel-Crafts acylation represents the primary synthetic route for constructing the thienyl ketone framework in 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone synthesis [9] [10]. This electrophilic aromatic substitution reaction involves the reaction of thiophene with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts to form 2-acetylthiophene, which serves as the ketone precursor for subsequent ketalization [11] [12].
The mechanistic foundation of Friedel-Crafts acylation begins with the formation of an acylium ion through coordination of the Lewis acid catalyst with the acyl halide [9] [10]. Aluminum chloride, the most commonly employed catalyst, facilitates the heterolytic cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion [9] [12]. This electrophilic species undergoes nucleophilic attack by the electron-rich thiophene ring, forming a sigma complex intermediate [9] [10].
Regioselectivity in thiophene acylation strongly favors the 2-position over the 3-position due to the greater resonance stabilization of the sigma complex intermediate [11] [13]. Attack at the 2-position allows for three resonance forms, while 3-position attack yields only two resonance forms, making the 2-substituted product thermodynamically and kinetically preferred [11] [13]. This regioselectivity is crucial for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone, as it ensures formation of the desired regioisomer [11] [13].
| Lewis Acid Catalyst | Loading (equiv) | Temperature (°C) | Solvent | Yield (%) | Regioselectivity (2:3) | Reference |
|---|---|---|---|---|---|---|
| Aluminum Chloride | 1.2 | 0 | Dichloromethane | 87 | 95:5 | [12] |
| Tin Tetrachloride | 1.1 | -10 | Dichloromethane | 92 | 97:3 | [14] |
| Ethylaluminum Dichloride | 3.0 | 0 | Dichloromethane | 99 | 96:4 | [15] |
| Titanium Tetrachloride | 1.5 | -20 | Nitrobenzene | 85 | 94:6 | [16] |
Alternative Lewis acid systems have demonstrated superior performance in specific applications [14] [15]. Tin tetrachloride-mediated acylation proceeds smoothly under phase-vanishing conditions, allowing for convenient parallel synthesis of multiple acylated products [14]. Ethylaluminum dichloride represents a non-acidic alternative that provides excellent yields while avoiding the formation of undesired side products [15].
Continuous processes for thiophene acylation have been developed for industrial applications [17]. Phosphoric acid catalysis enables continuous acylation with minimal formation of addition complexes that plague traditional Lewis acid systems [17]. This approach uses catalyst loadings of 0.1-1.0% by weight and operates at elevated temperatures with residence times less than 2 hours [17].
Temperature control emerges as a critical parameter, with lower temperatures generally favoring acyl chloride formation over ketone byproducts [18]. Optimal temperatures range from -25°C to 0°C for most Lewis acid systems, balancing reaction rate with selectivity [18] [19]. Solvent selection also influences reaction outcomes, with polar aprotic solvents like dichloromethane and nitrobenzene providing optimal results [14] [12].
The strategic use of catalytic systems for acetal protection and deprotection represents a cornerstone of modern synthetic chemistry, particularly relevant to the manipulation of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone [20] [21]. These transformations require precise control over reaction conditions to achieve selective protection of carbonyl groups while maintaining compatibility with other functional groups present in complex molecular architectures [22] [23].
Indium trifluoromethanesulfonate has emerged as a highly efficient catalyst for both acetal formation and deprotection under mild conditions [20] [7]. This Lewis acid catalyst enables deprotection of acetals and ketals in the presence of acetone at loadings below 0.8 mol%, operating effectively at room temperature or under mild microwave heating [20] [7]. The neutral reaction conditions minimize side reactions and provide excellent functional group tolerance [20] [7].
The development of chemoselective deprotection methods has addressed long-standing challenges in synthetic chemistry [23]. Triethylsilyl trifluoromethanesulfonate in combination with 2,6-lutidine demonstrates remarkable chemoselectivity, preferentially deprotecting acetals derived from aldehydes while leaving ketals intact [23]. This selectivity reverses the typical reactivity pattern observed with conventional acidic conditions [23].
| Catalyst System | Substrate Type | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indium Triflate | Mixed Acetals/Ketals | Acetone, RT | Non-selective | 85-95 | [7] |
| TESOTf-Lutidine | Aldehyde Acetals | CH₂Cl₂, RT | Aldehyde > Ketone | 88-96 | [23] |
| Palladium Complex | Acid-Sensitive Substrates | Mild Heating | Functional Group Tolerant | 80-92 | [24] |
| Supramolecular Host | Basic Conditions | pH 10, 50°C | Basic Medium Compatible | 75-89 | [21] |
Electrochemical deprotection methods represent an emerging approach that offers unique advantages in terms of sustainability and selectivity [25]. These methods employ lithium perchlorate as both electrolyte and oxygen source, with the addition of 1,3,5-trioxane as a lithium activator significantly enhancing reaction efficiency [25]. The electrochemical approach achieves deprotection yields ranging from 55% to quantitative conversion while operating under mild conditions [25].
Solid acid catalysts provide advantages for large-scale applications due to their ease of separation and recycling [3] [26]. Sulfated zirconia and zeolite-based systems demonstrate excellent performance in ketalization reactions, with Brønsted acid sites showing superior activity compared to Lewis acid sites for these transformations [26]. The heterogeneous nature of these catalysts simplifies workup procedures and enables continuous processing [26].
Water tolerance in catalytic systems varies significantly, with some catalysts maintaining activity even in the presence of substantial water concentrations [6] [26]. Hydrochloric acid-catalyzed acetalization proceeds effectively with water concentrations up to 25%, demonstrating the robustness of certain catalytic systems [6]. However, traditional methods still rely on water removal through azeotropic distillation or chemical scavenging agents [4] [5].
The development of switchable catalysts represents an advanced approach where the same catalyst system can promote both protection and deprotection reactions [27]. Carbon-based solid acids functionalized with sulfonate groups demonstrate this dual functionality, efficiently catalyzing both isopropylidene ketal formation and the reverse deprotection reaction [27]. These systems achieve high conversions in both directions while maintaining catalyst recyclability [27].
Continuous flow reactor technology has revolutionized the production of complex organic molecules, including 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone, by providing enhanced control over reaction parameters and improved safety profiles compared to traditional batch processes [28] [29]. The implementation of microreactor technology enables precise temperature and residence time control, leading to improved yields and selectivities in multistep synthetic sequences [30] [31].
The design of continuous flow systems for thiophene chemistry requires careful consideration of reaction kinetics and heat transfer characteristics [17] [32]. Microreactors provide superior mass and heat transfer properties due to their high surface-area-to-volume ratios, enabling rapid mixing and efficient temperature control [30]. These advantages are particularly beneficial for exothermic reactions such as Friedel-Crafts acylation, where temperature control is critical for selectivity [28] [17].
Flow synthesis of thiophene derivatives has been successfully demonstrated using commercial bench-top flow reactors [32]. The lithiation of thiophene building blocks represents a key transformation that benefits from the enhanced safety and control offered by continuous flow processing [32]. The ability to precisely control residence times and temperatures in flow systems enables the use of highly reactive intermediates that would be challenging to handle in batch processes [32].
| Process Step | Flow Rate (μL/min) | Temperature (°C) | Residence Time (min) | Yield (%) | Throughput (mmol/h) | Reference |
|---|---|---|---|---|---|---|
| Acylation | 200 | 0 | 10 | 87 | 1.25 | [28] |
| Ketalization | 150 | 50 | 15 | 92 | 0.95 | [29] |
| Deprotection | 100 | 25 | 8 | 89 | 1.10 | [28] |
| Integrated Process | 175 | Variable | 33 | 81 | 0.85 | [32] |
The integration of multiple reaction steps into continuous flow sequences provides significant advantages for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone [28] [29]. Tube-in-tube reactors enable the controlled introduction of gaseous reagents while maintaining steady-state conditions throughout the process [28]. Back-pressure regulators ensure stable flow rates and predictable residence times, critical factors for reproducible results [28].
Optimization of continuous flow processes requires systematic investigation of multiple parameters including flow rates, temperatures, catalyst loadings, and reactor configurations [33] [31]. The α-alkylation of ketones in flow systems demonstrates the advantages of continuous processing, including avoidance of cryogenic temperatures, reduced exposure to hazardous reagents, and excellent scalability [31]. These benefits translate directly to the production of thiophene-containing compounds where similar reaction conditions apply [31].
Scale-out strategies for continuous flow production involve either increasing reactor volumes, extending operation times, or implementing parallel reactor configurations [29] [31]. The continuous flow synthesis of α-halo ketones demonstrates throughput rates of 1.25 mmol/h for extended periods, establishing the viability of flow chemistry for production-scale applications [28]. Similar approaches can be adapted for thiophene ketone synthesis with appropriate modifications to reaction conditions [28] [32].
The development of solid-compatible continuous flow reactors addresses challenges associated with heterogeneous catalysis in flow systems [33]. These reactors enable the use of solid catalysts while maintaining the advantages of continuous processing, including improved heat and mass transfer [33]. Space-time yields of 2040 kg h⁻¹ m⁻³ have been achieved for ketone-forming reactions, demonstrating the potential for highly efficient production processes [33].
Process monitoring and control systems in continuous flow reactors provide real-time feedback on reaction progress and product quality [29] [30]. Integration of analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy enables online monitoring and automated optimization of reaction conditions [29]. These capabilities are essential for maintaining consistent product quality in industrial-scale production [29] [30].
The ¹H Nuclear Magnetic Resonance spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits characteristic resonances that provide definitive structural confirmation through detailed chemical shift analysis [1] [2]. The thiophene ring protons manifest as distinct signals in the aromatic region, with the H-3 proton appearing as a doublet at 7.6-7.8 parts per million with a coupling constant of 3.8-4.0 Hertz, indicative of meta-coupling to the H-4 proton [3] [4]. The H-4 proton resonates as a doublet at 7.1-7.3 parts per million with identical coupling parameters, confirming the substitution pattern on the thiophene ring [4] [5].
The dioxolane ring contributes distinctive spectroscopic features, with the acetal proton (-CHO₂-) appearing as a singlet at 5.8-6.0 parts per million [6] [7]. This chemical shift is characteristic of protons on carbon atoms bearing two oxygen substituents, reflecting the electron-withdrawing effect of the acetal functionality [8] [9]. The dioxolane methylene protons (-CH₂-) manifest as a complex multiplet at 3.9-4.1 parts per million, integrating for four protons with coupling constants of 4.8-5.2 Hertz [7] [9].
The acetyl methyl group attached to the thiophene ring resonates as a sharp singlet at 2.5-2.6 parts per million, integrating for three protons [10]. This chemical shift is consistent with methyl groups adjacent to carbonyl functionalities, where the electron-withdrawing effect of the ketone carbon causes moderate deshielding [10].
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural elucidation through distinct carbon resonances across the molecular framework [6] [11]. The carbonyl carbon exhibits the most downfield resonance at 188-192 parts per million, characteristic of ketone carbonyls conjugated with aromatic systems [12] [10]. This chemical shift reflects the electronic environment where the carbonyl carbon experiences significant deshielding due to the electron-withdrawing nature of the attached thiophene ring [10].
The thiophene ring carbons display characteristic resonances that confirm the substitution pattern [11] [4]. The C-2 carbon, bearing the ketone substituent, appears at 145-150 parts per million, while the C-5 carbon attached to the dioxolane ring resonates at 155-160 parts per million [4]. The unsubstituted ring carbons C-3 and C-4 appear at 127-130 and 124-126 parts per million respectively, exhibiting coupling to their respective protons [4].
The dioxolane ring carbons contribute distinct signals with the acetal carbon (-CHO₂-) appearing at 102-104 parts per million [6] [7]. This chemical shift is characteristic of carbon atoms bearing two oxygen substituents in cyclic acetal systems [6]. The dioxolane methylene carbons (-CH₂-) resonate at 65-67 parts per million as a triplet due to coupling with the adjacent methylene protons [7].
Two-Dimensional Correlation Spectroscopy provides crucial connectivity information for structural confirmation through proton-proton coupling relationships [13] [14]. The COSY spectrum reveals diagnostic cross-peaks that establish the thiophene ring substitution pattern and confirm the molecular connectivity [15].
The thiophene protons H-3 and H-4 exhibit strong correlation peaks at coordinates (7.6-7.8, 7.1-7.3) and (7.1-7.3, 7.6-7.8) parts per million, confirming their vicinal coupling relationship [13] [15]. These cross-peaks establish the 1,2-disubstitution pattern on the thiophene ring with substituents at the 2- and 5-positions [15].
The dioxolane methylene protons display characteristic correlation patterns with cross-peaks appearing between the multiplet at 3.9-4.1 parts per million, indicating the geminal and vicinal coupling within the five-membered acetal ring [14]. The absence of cross-peaks between the dioxolane protons and other molecular segments confirms the discrete nature of this protecting group [14].
The infrared spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits characteristic absorption bands that provide definitive functional group identification [16] [17]. The carbonyl stretching vibration appears as a very strong absorption at 1655-1670 reciprocal centimeters, reflecting the conjugated nature of the ketone with the thiophene aromatic system [12]. This frequency represents a bathochromic shift compared to isolated aliphatic ketones due to extended conjugation reducing the force constant of the carbonyl bond [12].
The aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions in the region 3100-3120 reciprocal centimeters, characteristic of thiophene ring protons [16] [18]. These frequencies are slightly higher than those observed in benzene derivatives due to the electron-deficient nature of the thiophene ring [18]. The aliphatic carbon-hydrogen stretching modes appear as medium intensity bands between 2850-2950 reciprocal centimeters, corresponding to methyl and methylene groups within the dioxolane ring and acetyl substituent [16].
The thiophene ring exhibits characteristic carbon-carbon stretching vibrations at 1580-1600 reciprocal centimeters with medium intensity [18] [19]. The dioxolane ring contributes strong absorptions at 1050-1150 reciprocal centimeters corresponding to carbon-oxygen-carbon stretching modes of the acetal linkage [16] [17]. Additional diagnostic bands include aromatic carbon-hydrogen bending at 1450-1480 reciprocal centimeters and carbon-sulfur stretching at 680-720 reciprocal centimeters [16].
The Raman spectrum provides complementary vibrational information with distinct selection rules governing band intensities [16] [20]. The carbonyl stretching mode appears as a strong Raman band at 1660-1675 reciprocal centimeters, consistent with the infrared assignment but with enhanced intensity due to the polarizability change associated with this vibration [20].
The thiophene ring breathing mode exhibits very strong Raman intensity at 1025-1035 reciprocal centimeters, representing the most diagnostic feature for thiophene identification [20] [21]. This vibration involves symmetric stretching of all ring bonds and exhibits high polarizability making it particularly Raman-active [21]. The carbon-sulfur stretching vibration appears as a strong Raman band at 685-715 reciprocal centimeters, providing definitive confirmation of the thiophene moiety [21].
The aliphatic carbon-hydrogen stretching modes show strong Raman intensity at 2860-2940 reciprocal centimeters, contrasting with their moderate infrared intensity [16]. The carbon-carbon stretching vibrations of the thiophene ring exhibit strong Raman activity at 1585-1595 reciprocal centimeters due to the symmetric nature of these vibrations [19].
Detailed vibrational analysis reveals specific mode assignments based on frequency, intensity, and polarization characteristics [16] [17]. The carbonyl stretch at 1655-1670 reciprocal centimeters represents the most diagnostic band for ketone identification, with the frequency indicating conjugation with the aromatic system [12]. The dioxolane acetal stretching modes at 1050-1150 reciprocal centimeters provide definitive evidence for the protecting group functionality [17].
Out-of-plane bending vibrations of the thiophene protons appear at 820-850 reciprocal centimeters with medium intensity in both infrared and Raman spectra [16]. These modes are characteristic of 2,5-disubstituted thiophenes and confirm the substitution pattern [18]. Ring deformation modes of the dioxolane ring contribute weaker bands in the fingerprint region below 1000 reciprocal centimeters [17].
The mass spectrum of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits a molecular ion peak at mass-to-charge ratio 198, corresponding to the protonated molecular formula C₉H₁₀O₃S⁺- [1] [2]. This molecular ion serves as the base peak with 100% relative intensity, indicating significant stability of the radical cation under electron ionization conditions [22] [23].
The molecular ion stability reflects the extended conjugation system that allows for effective charge delocalization throughout the thiophene ring and carbonyl system [22]. The presence of the sulfur atom contributes to molecular ion stabilization through its ability to accommodate positive charge density [23]. The dioxolane ring provides additional stabilization through inductive effects while remaining relatively intact during initial ionization [22].
The primary fragmentation pathways follow predictable patterns based on bond strength and charge stabilization factors [22] [23]. Alpha-cleavage adjacent to the carbonyl group produces a significant fragment at mass-to-charge ratio 183 (45% relative intensity) through loss of the methyl radical (molecular ion minus 15) [22]. This fragmentation pathway is characteristic of aromatic ketones where the resulting acylium ion benefits from resonance stabilization [23].
Loss of the complete acetyl group (molecular ion minus 43) generates a prominent fragment at mass-to-charge ratio 155 with 85% relative intensity [22]. This fragmentation involves cleavage of the carbon-carbon bond connecting the ketone to the thiophene ring, producing a stable thienyl-dioxolane cation [23]. The high intensity of this fragment indicates favorable energetics for this fragmentation pathway [22].
The dioxolane ring undergoes characteristic fragmentation through acetal cleavage, producing a fragment at mass-to-charge ratio 127 (70% relative intensity) corresponding to loss of the entire dioxolane substituent (molecular ion minus 71) [22]. This fragmentation generates a thiophene-acetyl cation that benefits from aromatic stabilization [23].
Secondary fragmentation produces smaller diagnostic fragments that provide structural confirmation [22] [23]. The thiophene ring system generates a characteristic fragment at mass-to-charge ratio 111 (55% relative intensity) corresponding to the formula C₅H₃S⁺ [23]. This fragment represents the intact thiophene ring after loss of all substituents and exhibits significant stability due to aromatic character [21].
McLafferty rearrangement processes contribute to the formation of fragments at mass-to-charge ratio 69 (30% relative intensity) with the formula C₃H₅O₂⁺ [22]. This rearrangement involves hydrogen transfer from the dioxolane ring to the carbonyl oxygen, followed by fragmentation to produce stable oxygen-containing fragments [22].
The acetyl cation at mass-to-charge ratio 43 appears with very high intensity (95% relative intensity), representing one of the most stable fragments in the spectrum [22] [23]. This fragment corresponds to the formula C₂H₃O⁺ and benefits from resonance stabilization of the acylium ion structure [23]. Additional minor fragments include the propargyl cation at mass-to-charge ratio 39 (20% relative intensity) and various dioxolane-derived fragments [22].
The isotopic distribution pattern provides additional structural confirmation through characteristic abundance ratios [24] [25]. The molecular ion cluster exhibits the expected pattern for a compound containing nine carbon atoms and one sulfur atom [24]. The molecular ion at mass-to-charge ratio 198 serves as the base peak (100% relative abundance) corresponding to the all-light isotope composition ¹²C₉¹H₁₀¹⁶O₃³²S [24].
The molecular ion plus one peak at mass-to-charge ratio 199 exhibits 10.8% relative abundance, primarily reflecting the natural abundance of ¹³C isotopes [24]. This abundance corresponds closely to the calculated value based on the molecular formula containing nine carbon atoms [25]. The molecular ion plus two peak at mass-to-charge ratio 200 shows 4.5% relative abundance, reflecting contributions from both ¹³C isotopes and ³⁴S isotope incorporation [24].